molecular formula C17H21NO3 B2835705 2-(4-ethoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide CAS No. 1235375-68-4

2-(4-ethoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide

Cat. No.: B2835705
CAS No.: 1235375-68-4
M. Wt: 287.359
InChI Key: CRBHBGLBANYNFH-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.359. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation and Synthesis

One aspect of research on compounds similar to "2-(4-ethoxyphenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide" involves chemoselective acetylation processes. For example, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a reaction relevant to the synthesis of antimalarial drugs, has been optimized using various catalysts and conditions (Magadum & Yadav, 2018).

Structural Analysis and Coordination Chemistry

Research on amide derivatives similar to the compound reveals insights into their spatial orientations and interactions, particularly in the context of anion coordination. Studies demonstrate how these orientations affect the self-assembly and crystalline structures of these compounds, offering potential applications in materials science and coordination chemistry (Kalita & Baruah, 2010).

Inhibitory Activity and Pharmaceutical Applications

The synthesis and evaluation of derivatives for their inhibitory activity against specific enzymes have been explored, indicating potential pharmaceutical applications. For instance, certain ethyl acetamide derivatives have shown inhibitory activity against protein tyrosine phosphatase 1B, correlating well with docking studies and suggesting their utility in antidiabetic therapies (Saxena et al., 2009).

Catalysis and Green Chemistry

The application of catalysis in synthesizing related compounds underscores the importance of green chemistry principles. For example, the catalytic hydrogenation process has been utilized for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, highlighting the move towards more environmentally friendly chemical processes (Zhang Qun-feng, 2008).

Novel Synthesis and Antimicrobial Activity

Explorations into novel synthetic routes for derivatives have also revealed their antimicrobial potential. The synthesis and characterization of novel acetamide derivatives have been linked to antimicrobial activity, presenting new avenues for the development of antibacterial and antifungal agents (Nagarsha et al., 2023).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-20-15-8-6-14(7-9-15)12-17(19)18-13(2)11-16-5-4-10-21-16/h4-10,13H,3,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBHBGLBANYNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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